4-Chloro-2-chloromethyl-5-iodo-pyrimidine

Catalog No.
S8222232
CAS No.
M.F
C5H3Cl2IN2
M. Wt
288.90 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-chloromethyl-5-iodo-pyrimidine

Product Name

4-Chloro-2-chloromethyl-5-iodo-pyrimidine

IUPAC Name

4-chloro-2-(chloromethyl)-5-iodopyrimidine

Molecular Formula

C5H3Cl2IN2

Molecular Weight

288.90 g/mol

InChI

InChI=1S/C5H3Cl2IN2/c6-1-4-9-2-3(8)5(7)10-4/h2H,1H2

InChI Key

QMJLGNDANQYUGX-UHFFFAOYSA-N

SMILES

C1=C(C(=NC(=N1)CCl)Cl)I

Canonical SMILES

C1=C(C(=NC(=N1)CCl)Cl)I

4-Chloro-2-chloromethyl-5-iodo-pyrimidine is a heterocyclic compound that belongs to the pyrimidine family, characterized by the presence of chlorine and iodine substituents. Its molecular formula is C5_5H3_3Cl2_2I1_1N2_2, indicating a complex structure that enhances its reactivity and biological activity. The compound features a pyrimidine ring with a chlorine atom at the 4-position, a chloromethyl group at the 2-position, and an iodine atom at the 5-position, making it a valuable intermediate in organic synthesis and medicinal chemistry.

, which include:

  • Nucleophilic Substitution: The chloromethyl and chlorine substituents can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
  • Electrophilic Substitution: The compound can undergo electrophilic aromatic substitution due to the electron-rich nature of the pyrimidine ring.
  • Reduction/Oxidation Reactions: It can be oxidized or reduced to yield derivatives with different functional groups.

These reactions are crucial for synthesizing more complex molecules in pharmaceutical applications.

The biological activity of 4-Chloro-2-chloromethyl-5-iodo-pyrimidine has been explored in various studies. It exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Additionally, its structure allows it to interact with specific enzymes, potentially inhibiting their activity and affecting cellular processes. For instance, docking studies suggest that this compound can form significant interactions with active sites of target enzymes, influencing their catalytic functions .

The synthesis of 4-Chloro-2-chloromethyl-5-iodo-pyrimidine typically involves several steps:

  • Starting Materials: The synthesis often begins with readily available pyrimidine derivatives.
  • Chlorination: Chlorination reactions introduce the chlorine substituents at specified positions on the pyrimidine ring.
  • Iodination: Iodine is introduced via electrophilic substitution or through reactions involving iodine reagents.
  • Purification: The final product is purified using methods such as recrystallization or chromatography to ensure high purity and yield.

These methods are essential for producing the compound in sufficient quantities for research and application.

4-Chloro-2-chloromethyl-5-iodo-pyrimidine has several applications:

  • Pharmaceutical Development: Its unique structure makes it a valuable intermediate in synthesizing various pharmaceuticals, particularly those targeting bacterial infections.
  • Chemical Research: It serves as a building block for synthesizing more complex organic compounds in research settings.
  • Agricultural Chemistry: The compound may also find applications in developing agrochemicals due to its biological activity.

Interaction studies have shown that 4-Chloro-2-chloromethyl-5-iodo-pyrimidine can bind effectively to target proteins and enzymes. These interactions can lead to inhibition or modulation of enzymatic activity, which is crucial for understanding its potential therapeutic effects. For example, studies indicate that this compound can interact with specific amino acid residues within enzyme active sites, potentially leading to significant biological outcomes .

Several compounds share structural similarities with 4-Chloro-2-chloromethyl-5-iodo-pyrimidine. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
4-Chloro-5-iodo-pyrimidineChlorine at position 4 and iodine at position 5Lacks chloromethyl group
2-Chloro-4-methylpyrimidineMethyl group at position 4 and chlorine at position 2No iodine substituent
5-Iodo-2-methylpyrimidineIodine at position 5 and methyl at position 2No chloromethyl group
Thieno[2,3-d]pyrimidinesFused thiophene and pyrimidine ringsDifferent heterocyclic structure
4-Amino-5-Iodo-pyrimidinesAmino group at position 4 and iodine at position 5Different functional group affecting reactivity

The presence of both chlorine and iodine substituents along with the chloromethyl group distinguishes 4-Chloro-2-chloromethyl-5-iodo-pyrimidine from other similar compounds, enhancing its reactivity and potential applications in medicinal chemistry.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

287.87180 g/mol

Monoisotopic Mass

287.87180 g/mol

Heavy Atom Count

10

Dates

Last modified: 01-05-2024

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